molecular formula C16H19N3O2 B7705038 N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Numéro de catalogue B7705038
Poids moléculaire: 285.34 g/mol
Clé InChI: KUGCOKLKHLGBPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mécanisme D'action

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal activity and is involved in various physiological processes, including the regulation of sleep, anxiety, and seizure activity.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects related to its inhibition of GABA-AT. Studies have shown that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. Additionally, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce seizure activity in animal models of epilepsy, improve cognitive function in animal models of Alzheimer's disease, and reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide may have potential as a therapeutic agent for these and other neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which allows for the specific modulation of GABAergic neurotransmission. Additionally, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied and optimized, resulting in a high yield and purity of the compound. However, there are also limitations to the use of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, the optimal dosing and administration of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide for specific experimental paradigms have not yet been fully established.

Orientations Futures

There are several potential future directions for the study of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide for these disorders and to fully understand its long-term effects and potential side effects. Additionally, there is interest in the development of new and more potent GABA-AT inhibitors based on the structure of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, which may have even greater therapeutic potential. Finally, there is a need for further research into the biochemical and physiological effects of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, including its effects on other neurotransmitter systems and its potential interactions with other drugs.

Méthodes De Synthèse

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multi-step process involving the reaction of cyclopentanone with various reagents to form the cyclopentyl moiety, followed by the addition of a phenyl-oxadiazole derivative to form the final product. The synthesis of N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied and optimized, resulting in a high yield and purity of the compound.

Applications De Recherche Scientifique

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been the focus of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively. These findings suggest that N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide may have potential as a therapeutic agent for these and other neurological and psychiatric disorders.

Propriétés

IUPAC Name

N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-14(17-13-8-4-5-9-13)10-11-15-18-16(19-21-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGCOKLKHLGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.